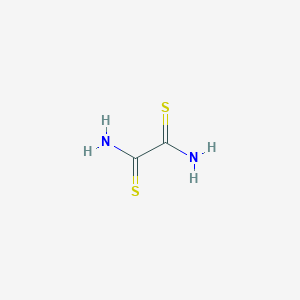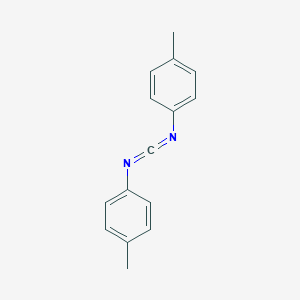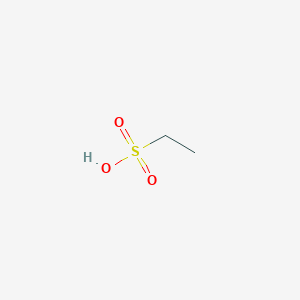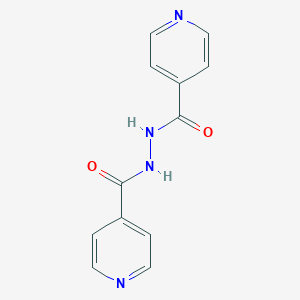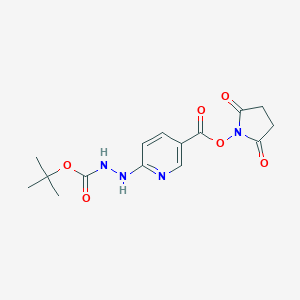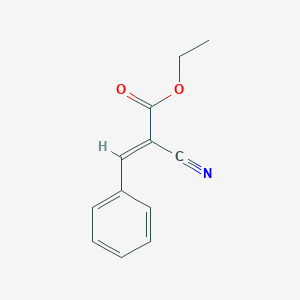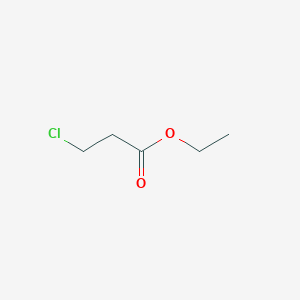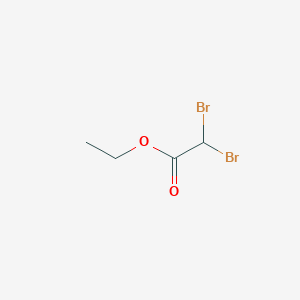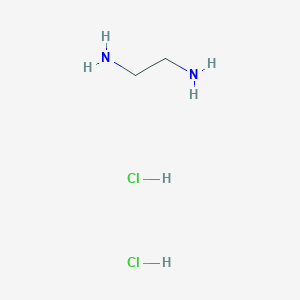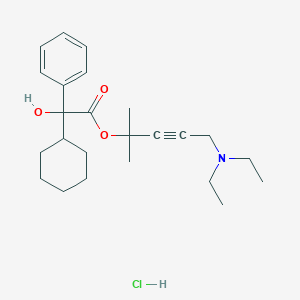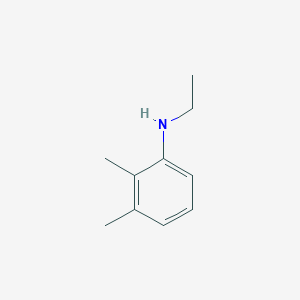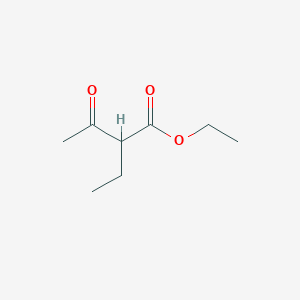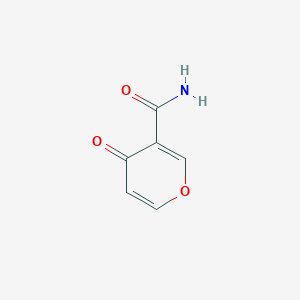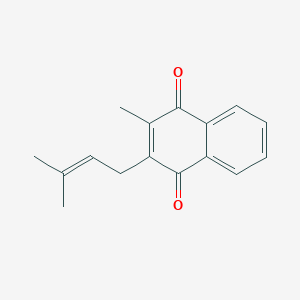
Lepachol acetate
説明
Lepachol acetate is a derivative of Lapachol , a naturally occurring 1,4-naphthoquinone originally isolated from Tabebuia avellanedae . It’s known for its wide range of pharmacological activities, such as anti-inflammatory, antineoplastic, and diuretic properties .
Synthesis Analysis
The crystal structure of Lepachol acetate was reported 80 years after its first synthesis . It was prepared using a modified high-yield procedure .Molecular Structure Analysis
The molecular conformation of Lepachol acetate shows little difference with other lapachol derivatives and lapachol itself . The packing is directed by intermolecular interactions .Chemical Reactions Analysis
Lapachol and its derivatives, including Lepachol acetate, have been studied for their ability to interfere with the bio-activities of enzymes known as topoisomerases . They have also been shown to induce the so-called “reactive oxygen species” that can cause damage to cells .Physical And Chemical Properties Analysis
Despite Lapachol being well understood pharmacologically, there is little information about its physical, physiochemical, and thermal properties in the scientific literature .科学的研究の応用
1. Diverse Clinical Applications
Leuprolide acetate is a synthetic nonapeptide and a potent gonadotropin-releasing hormone receptor (GnRHR) agonist. It has been used for a range of clinical applications, including the treatment of prostate cancer, endometriosis, uterine fibroids, central precocious puberty, and in vitro fertilization techniques. Additionally, it's being tested for Alzheimer's disease, polycystic ovary syndrome, functional bowel disease, short stature, premenstrual syndrome, and as an alternative for contraception. Leuprolide acetate works by suppressing gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone, subsequently suppressing gonadal sex steroid production. The discovery of GnRHR expression in non-reproductive tissues like the human brain suggests that GnRH analogs like leuprolide acetate may also act directly via tissue GnRHRs to modulate brain function (Wilson, Meethal, Bowen, & Atwood, 2007).
2. Enhancing Extinction Memory
Leuprolide acetate (LEU), also known as Lupron, enhances extinction memory in male rats. This effect is hypothesized to be facilitated by increased testosterone levels following a single administration of LEU, which alters neuronal activity within the fear extinction circuitry. This enhanced extinction memory was correlated with increased c-fos activity within the infralimbic cortex and amygdala, suggesting that the elevation in testosterone induced by acute administration of LEU can influence extinction memory consolidation (Maeng, Taha, Cover, Glynn, Murillo, Lebrón-Milad, & Milad, 2017).
3. Controlled Release for Prostate Cancer Treatment
Leuprolide acetate is used in hormone therapy for prostate cancer. A study evaluated the effective parameters in degradation and controlled release of an injectable in situ formed polymeric implant, loaded with leuprolide acetate. The study aimed to achieve an optimum formulation for sustained drug release with minimum burst release. The results showed that adding nanoparticles of hydroxyapatite into poly(lactic-co-glycolic acid) implants led to a more sustained drug release in vivo, with reduced burst release, which is crucial for the effective management of prostate cancer (Enayati, Mobedi, Hojjati-Emami, Mirzadeh, & Jafari-Nodoushan, 2017).
4. Antileishmanial Activity of Lapachol Analogues
The antileishmanial activity of lapachol, isolapachol, and dihydrolapachol, along with soluble derivatives (potassium salt) and acetate, was investigated. Isolapachol acetate was found to be the most active against promastigotes of Leishmania species, indicating the potential use of substituted hydroxyquinones and derivatives as antileishmanial drugs. This research suggests a continuing study within this class of compounds for therapeutic applications (Lima, Correia, Leon, Machado, Madeira, Santana, & Goulart, 2004).
Safety And Hazards
将来の方向性
Lapachol is a compound with a relatively simple chemical structure that can be easily derivatized into various subgroups of compounds with increasing levels of anticancer activity both in vitro and in vivo . It can be obtained by extraction from a large variety of plants; it can also be synthesized in six chemical steps . This makes it a promising candidate for future research and potential therapeutic benefits .
特性
IUPAC Name |
2-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10(2)8-9-12-11(3)15(17)13-6-4-5-7-14(13)16(12)18/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSPRNADVQNDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298499 | |
| Record name | Vitamin MK 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lepachol acetate | |
CAS RN |
957-78-8 | |
| Record name | Lepachol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vitamin MK 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)
